5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is an organic compound characterized by the molecular formula . This compound is a fluorinated benzaldehyde derivative, notable for its unique structure that includes a pyrazole ring substituted at the 5-position with a methyl group. The presence of fluorine in its structure enhances its chemical properties, making it a valuable compound in various scientific applications, particularly in medicinal chemistry where it serves as a building block for pharmaceuticals targeting neurological pathways.
This compound can be sourced from chemical suppliers specializing in organic compounds and intermediates. It is classified as a benzaldehyde derivative due to the presence of the aldehyde functional group attached to a benzene ring. Additionally, it falls under the category of fluorinated organic compounds, which are known for their diverse applications in medicinal chemistry and materials science.
The synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde typically involves several key steps:
The synthetic routes may be optimized for yield and purity, often employing green chemistry principles to minimize environmental impact. Industrial production may utilize continuous flow reactors to enhance efficiency.
The molecular structure of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde features:
Crystallographic studies provide detailed atomic coordinates and displacement parameters, which are essential for understanding the compound's geometry and interactions at the molecular level .
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can undergo various chemical reactions:
Reactions typically involve:
The mechanism of action for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde primarily involves its interactions with biological molecules. The compound may bind to specific enzymes or receptors, influencing biochemical pathways relevant to neurological functions. Its fluorinated structure enhances metabolic stability and binding affinity, making it an attractive candidate in drug design and development .
The compound exhibits typical properties associated with aldehydes and pyrazoles:
Key chemical properties include:
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde has several significant applications:
Pyrazole-benzaldehyde hybrids represent a privileged scaffold in medicinal chemistry due to their unique capacity for dual-target engagement and structural diversification. The core structure of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde exemplifies this synergy, featuring an electron-deficient pyrazole ring fused to a fluorinated benzaldehyde moiety. This configuration creates an electronically polarized system where the benzaldehyde carbonyl provides a site for nucleophilic addition or reductive amination, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors for target protein interactions [10]. Such bifunctionality enables this scaffold to serve as a central building block in protease inhibitors, kinase antagonists, and GPCR modulators. The 1-methyl group on the pyrazole ring eliminates N-H acidity, enhancing metabolic stability and membrane permeability – critical advantages for CNS-penetrant drugs derived from this scaffold [10].
Strategic fluorination at the C5 position of the benzaldehyde ring induces profound effects on molecular properties. The fluorine atom’s strong electronegativity (χ = 3.98) creates a dipole moment that enhances crystal packing and aqueous solubility despite its hydrophobic nature. This paradoxical effect is evidenced in pyrazole-fluorobenzaldehyde hybrids exhibiting 30-50% higher aqueous solubility than non-fluorinated analogs in preclinical studies . Fluorine’s isosteric similarity to hydrogen permits bioisosteric replacement without steric perturbation while concurrently blocking cytochrome P450-mediated oxidation at the C5 position. This metabolic shielding extends plasma half-life, as demonstrated by fluorinated pyrazole derivatives showing >2-fold increased AUC(0-∞) values compared to non-fluorinated counterparts [10]. Additionally, the C-F bond’s stability toward hydrolytic cleavage provides resistance to gastric pH variations, enabling oral administration routes for therapeutics incorporating this motif.
The 1-methyl-1H-pyrazole unit has evolved from a mere structural curiosity to a pharmacophoric cornerstone over three decades of medicinal chemistry optimization. Early applications featured unsubstituted pyrazoles as bioisosteres for imidazole rings in histamine antagonists, but suffered from rapid metabolic N-dealkylation. Methylation at N1 emerged as a strategic solution, first implemented in the 1990s with celecoxib’s development – a 1,5-diaryl-1-methylpyrazole COX-2 inhibitor where the methyl group conferred metabolic stability while maintaining target affinity [10]. Subsequent innovations exploited the methylated pyrazole’s planar aromaticity for π-stacking interactions in kinase binding pockets, exemplified by crizotinib’s 1-methyl-3-trifluoromethylpyrazole motif binding ALK tyrosine kinase . The 2020s witnessed deliberate hybridization with fluorinated benzaldehydes, culminating in compounds like 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde that serve as multipurpose intermediates for anticancer agents, antimicrobials, and CNS therapeutics [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0